![molecular formula C17H17F3N4O2S B6537845 2-methyl-N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021214-21-0](/img/structure/B6537845.png)
2-methyl-N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide
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Description
Molecular Structure Analysis
The molecule contains several functional groups, including a carbamoyl group, a sulfanyl group, and a trifluoromethyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound might have moderate polarity due to the presence of the carbamoyl and sulfanyl groups. It’s likely to have a relatively high molecular weight due to the presence of multiple rings and functional groups .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Reactions at the Benzylic Position
The compound can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Horner-Wadsworth-Emmons Reaction
The compound can participate in the Horner-Wadsworth-Emmons reaction . This reaction is a useful method for the synthesis of alkenes .
properties
IUPAC Name |
2-methyl-N-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-10(2)16(26)22-13-7-8-15(24-23-13)27-9-14(25)21-12-6-4-3-5-11(12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEVYDJHGCKABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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